molecular formula C21H25N5O2S B11245457 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11245457
M. Wt: 411.5 g/mol
InChI Key: QUQQAYHOLCNRSZ-UHFFFAOYSA-N
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Description

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Cyclohexyl Group: This step involves the alkylation of the triazole ring with a cyclohexyl halide under basic conditions.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol reagents.

    Final Coupling with Methoxyphenyl Acetamide: The final step involves coupling the intermediate with 2-methoxyphenyl acetamide using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or pyrrole derivatives.

    Substitution: Halogenated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its triazole and pyrrole rings are known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide
  • **2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can lead to different biological activities and chemical behaviors, making it a distinct and valuable compound for research and application.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O2S/c1-28-18-12-6-5-11-17(18)22-19(27)15-29-21-24-23-20(16-9-3-2-4-10-16)26(21)25-13-7-8-14-25/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,22,27)

InChI Key

QUQQAYHOLCNRSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4

Origin of Product

United States

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